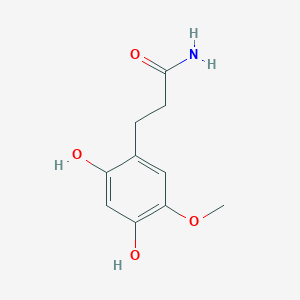
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide is an organic compound that belongs to the class of phenolic amides. It is characterized by the presence of a propanamide group attached to a phenolic ring that has hydroxyl and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2,4-dihydroxy-5-methoxybenzaldehyde with a suitable amine, followed by reduction and acylation steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenolic amides.
Aplicaciones Científicas De Investigación
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound may also act as an antioxidant by scavenging free radicals.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Dihydroxyphenyl)propanamide: Lacks the methoxy group.
3-(2,4-Dimethoxyphenyl)propanamide: Lacks one hydroxyl group.
3-(2-Hydroxy-4-methoxyphenyl)propanamide: Different positioning of hydroxyl and methoxy groups.
Uniqueness
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide is unique due to the specific arrangement of hydroxyl and methoxy groups on the phenolic ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
Propiedades
Número CAS |
200056-51-5 |
|---|---|
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
3-(2,4-dihydroxy-5-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-10(11)14)7(12)5-8(9)13/h4-5,12-13H,2-3H2,1H3,(H2,11,14) |
Clave InChI |
YGGVYGXIWVKNAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CCC(=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















